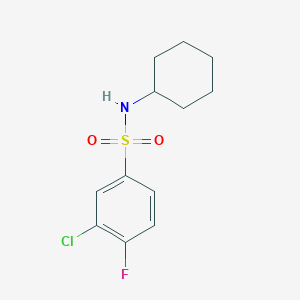

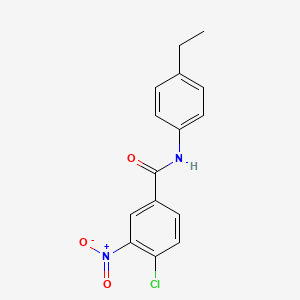

![molecular formula C13H12ClFN2O2 B5558369 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including the compound , typically involves cyclocondensation reactions where different substituents influence the complexity and yield of the reactions. For instance, the synthesis of related compounds has been achieved through the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone in glacial acetic acid medium, showcasing the versatility and adaptability of synthesis methods for these compounds (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives is crucial for understanding their reactivity and interaction with other molecules. For example, structural studies have shown that the pyrazole ring can adopt various conformations based on its substituents, affecting its interaction potential. Detailed crystallographic studies provide insights into the dihedral angles, stabilization mechanisms, and intermolecular interactions, such as hydrogen bonding, that influence the overall molecular architecture (Chopra, Mohan, & Vishalakshi, 2006).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, reflecting their rich chemical behavior. These reactions include cyclocondensation, acetylation, and reactions with various reagents to produce a wide array of functionalized molecules. The chemical properties are deeply influenced by the substituents on the pyrazole ring, dictating the compound's reactivity, stability, and potential applications in synthesis and industrial processes (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).

Physical Properties Analysis

The physical properties of "4-chloro-1[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole" and related compounds, such as solubility, melting point, and crystalline structure, are key to their practical applications. These properties are determined by molecular structure and intermolecular forces. Studies on similar compounds have revealed how modifications in the pyrazole core affect physical properties, highlighting the compound's adaptability to different environmental conditions (Xie, Mo, Liu, & Liu, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo a range of chemical transformations, are central to understanding the utility and application of pyrazole derivatives. The electron-donating or withdrawing nature of the substituents affects the electron density on the pyrazole ring, influencing its nucleophilic and electrophilic reaction sites. Such insights are crucial for designing reactions for synthetic and industrial chemistry applications (Thirunarayanan & Sekar, 2016).

Applications De Recherche Scientifique

Fluorescent Properties of Pyrazolines

Pyrazolines, including compounds similar to 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, have been studied for their fluorescent properties. A series of 1,3,5-triaryl-2-pyrazolines showed fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation. These findings are significant in the context of developing new fluorescent materials for various scientific applications (Hasan et al., 2011).

Complex Synthesis and Structural Analysis

Research on the synthesis and structural analysis of pyrazole compounds, akin to 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, has been conducted. For instance, the study by Reger et al. (2003) provides insights into the synthesis of such compounds and their structural characteristics, emphasizing the complexity and potential applications in materials science and pharmaceuticals (Reger et al., 2003).

Application in Antimicrobial and Antiprotozoal Agents

Pyrazole derivatives have been explored for their potential as antimicrobial and antiprotozoal agents. Studies like the one by Sharma et al. (2020) investigate the antibacterial properties of such compounds, highlighting their potential in developing new drugs and treatments (Sharma et al., 2020).

Utility in Anticancer Research

Compounds structurally related to 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole have been evaluated for their potential in anticancer research. For example, Hammam et al. (2005) examined the anticancer activity of fluoro-substituted pyrazoles against various cancer cell lines, demonstrating the relevance of these compounds in oncological research (Hammam et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(4-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O2/c1-8-13(14)9(2)17(16-8)12(18)7-19-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJVDHFNBJIDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-2-(4-fluorophenoxy)-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

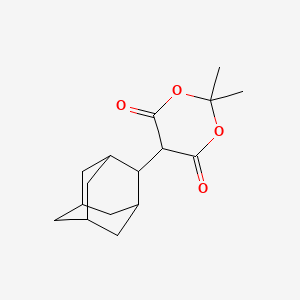

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

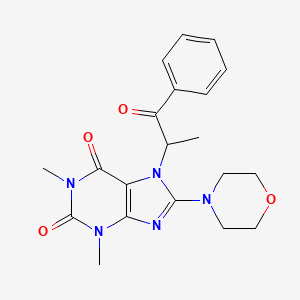

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

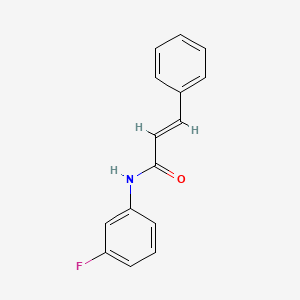

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)